N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE
Description
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thiophene ring, and an isoxazole ring
Properties
IUPAC Name |
N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-16(18(25)23-7-3-2-4-8-23)13(11-19-22)20-17(24)12-10-14(26-21-12)15-6-5-9-27-15/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINDIXCOJPKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the isoxazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives with additional functional groups, while reduction reactions can lead to the formation of reduced derivatives with fewer functional groups .
Scientific Research Applications
N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine: The compound may have potential therapeutic applications due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE include other heterocyclic compounds with similar structural features, such as:
5-Amino-pyrazoles: These compounds have a similar pyrazole ring structure and are used in organic synthesis and medicinal chemistry.
Isoxazole derivatives: These compounds have a similar isoxazole ring structure and are used in various applications, including as bioactive molecules.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
